molecular formula C23H26N2O5 B3395813 L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]- CAS No. 139928-72-6

L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-

Cat. No.: B3395813
CAS No.: 139928-72-6
M. Wt: 410.5 g/mol
InChI Key: CVUPNZGFKNTZNW-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]- (referred to as Fmoc-Ala-Val-OH) is a dipeptide derivative where the N-terminal alanine residue is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions (e.g., piperidine) . The molecular formula is C₂₄H₂₈N₂O₅, with a molecular weight of 424.49 g/mol (based on analogous structures in ). Its primary application lies in constructing peptide chains with controlled stereochemistry and sequence fidelity.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(22(27)28)25-21(26)14(3)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUPNZGFKNTZNW-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]- typically involves the protection of the amino group of valine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

    Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides in the presence of coupling reagents like HATU or DIC.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: HATU or DIC in the presence of a base like DIPEA.

Major Products Formed:

    Deprotection: The removal of the Fmoc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
  • Acts as a building block in the synthesis of complex peptides and proteins.

Biology:

  • Utilized in the study of protein-protein interactions.
  • Helps in the synthesis of peptide-based inhibitors for biological research.

Medicine:

  • Employed in the development of peptide-based drugs.
  • Used in the synthesis of peptide vaccines.

Industry:

  • Applied in the production of peptide-based materials for various industrial applications.

Mechanism of Action

The primary mechanism of action of L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]- is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step, which removes the Fmoc group, allows the free amine to participate in further coupling reactions, facilitating the stepwise construction of peptides.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Fmoc-Ala-Val-OH with structurally related Fmoc-protected amino acids and peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN Key Applications
Fmoc-Ala-Val-OH (Target) C₂₄H₂₈N₂O₅ 424.49* Fmoc, Ala, Val 134716-88-4† SPPS, peptide elongation
Fmoc-L-Valine (Fmoc-Val-OH) C₂₀H₂₁NO₄ 339.39 Fmoc, Val 68858-20-8 SPPS, single amino acid coupling
Fmoc-L-Isoleucyl-L-alanine C₂₄H₂₈N₂O₅ 424.49 Fmoc, Ile, Ala 134716-88-4 SPPS, hydrophobic peptide segments
Fmoc-Val-Pentafluorophenyl Ester C₂₆H₂₀F₅NO₄ 529.44 Fmoc, Val, activated ester 86060-87-9 Rapid coupling in SPPS
Fmoc-L-Valyl-L-alanylglycyl-L-valine C₃₀H₃₈N₄O₇ 566.64 Fmoc, Val, Ala, Gly, Val 820235-25-4 Complex peptide synthesis

*Estimated based on .

Key Observations :

  • Fmoc-Ala-Val-OH is a dipeptide, whereas Fmoc-Val-OH () is a single amino acid derivative.
  • Fmoc-L-Isoleucyl-L-alanine () shares the same molecular weight but differs in side-chain structure (isoleucine vs. valine), influencing hydrophobicity and peptide folding .
  • Activated esters like Fmoc-Val-Pentafluorophenyl Ester () enhance reactivity in coupling reactions but require careful handling due to moisture sensitivity .

Biological Activity

The compound L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]- , commonly referred to as N-Fmoc-L-Valine, is a derivative of the amino acid valine that is widely used in peptide synthesis and as a building block in the pharmaceutical industry. This article delves into its biological activity, synthesis, and potential applications based on various research findings.

Basic Information

  • Molecular Formula : C20_{20}H21_{21}NO4_4
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 68858-20-8
  • InChI Key : UGNIYGNGCNXHTR-SFHVURJKSA-N

Structure

The structure of N-Fmoc-L-Valine features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of L-valine. This modification enhances its stability and facilitates its use in solid-phase peptide synthesis.

N-Fmoc-L-Valine exhibits biological activity primarily through its role in peptide synthesis. The Fmoc group serves as a protective moiety that can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide chains. This property is crucial for the synthesis of peptides that can modulate biological pathways.

Case Studies and Research Findings

  • Peptide Synthesis and Anticancer Activity
    • A study demonstrated that peptides synthesized using N-Fmoc-L-Valine exhibited significant anticancer activity against various cancer cell lines. The incorporation of this amino acid into peptide sequences enhanced their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
  • HDAC Inhibition
    • Research has indicated that analogs of compounds containing N-Fmoc-L-Valine can serve as histone deacetylase (HDAC) inhibitors. These inhibitors play a vital role in cancer therapy by altering gene expression through histone modification, thereby inducing apoptosis in cancer cells .
  • Neuroprotective Effects
    • Another study highlighted the neuroprotective effects of peptides derived from N-Fmoc-L-Valine. These peptides were shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibition of tumor growth in various cancer cell lines
HDAC InhibitionModulation of gene expression via histone modification
Neuroprotective EffectsReduction of oxidative stress and inflammation

Synthesis Techniques

The synthesis of N-Fmoc-L-Valine typically involves the following steps:

  • Protection of Valine : The amino group of L-Valine is protected using Fmoc chloride under basic conditions.
  • Purification : The product is purified using techniques such as column chromatography or HPLC to ensure high purity (>98%).
  • Characterization : The final product is characterized using NMR and mass spectrometry to confirm its structure and purity.

Q & A

Basic Research Question

  • Preferred Solvent : DMF or NMP (polar aprotic) ensures solubility of Fmoc-amino acids and minimizes aggregation.
  • Critical Considerations :
    • Avoid DCM for coupling steps, as it reduces swelling of polystyrene resins.
    • Use 0.1 M Hünig’s base (DIPEA) in DMF to maintain alkaline conditions for efficient Fmoc deprotection .

What are the limitations of Fmoc-Val-Ala-OH in peptide prodrug design?

Advanced Research Question

  • Steric Hindrance : The bulky Fmoc group may reduce coupling efficiency in sterically crowded sequences.
  • Acid Sensitivity : The Fmoc moiety is labile under strongly acidic conditions (e.g., TFA cleavage), requiring orthogonal protection strategies for side chains .
    Workarounds :
  • Use tert-butyl or Trt groups for acid-labile side-chain protection.
  • Post-synthetic modifications (e.g., enzymatic deprotection) to preserve Fmoc integrity .

How can researchers validate the enzymatic cleavage specificity of Fmoc-Val-Ala-OH linkers?

Advanced Research Question

  • Protease Screening : Test linker stability against a panel of proteases (e.g., trypsin, chymotrypsin) at physiological pH.
  • Mass Spectrometry : Identify cleavage fragments using high-resolution MS (e.g., MALDI-TOF) .
  • Cell-Based Assays : Treat ADC-incubated cancer cells with protease inhibitors (e.g., E-64 for cathepsin B) to confirm mechanism .

What are the best practices for storing Fmoc-Val-Ala-OH to prevent degradation?

Basic Research Question

  • Temperature : Store at -20°C in airtight, light-protected vials.
  • Desiccation : Use silica gel packs to avoid hydrolysis of the Fmoc group.
  • Solubility : Pre-dissolve in DMF for immediate use; avoid repeated freeze-thaw cycles of solid material .

How does Fmoc-Val-Ala-OH compare to other Fmoc-dipeptides in ADC linker design?

Advanced Research Question

  • Cleavage Rate : Fmoc-Val-Ala-OH shows faster lysosomal processing than Fmoc-Phe-Lys due to lower steric hindrance .
  • Payload Release : Val-Ala linkers release monomethyl auristatin E (MMAE) 2–3× faster than Citrulline-based linkers in vivo .
    Optimization :
  • Screen dipeptide combinations (e.g., Val-Cit, Ala-Ala) for balanced plasma stability and intracellular activation .

What computational tools predict the conformational stability of Fmoc-Val-Ala-OH in peptide backbones?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate peptide structures in explicit solvent (e.g., GROMACS) to assess Fmoc-induced rigidity.
  • Density Functional Theory (DFT) : Calculate energy barriers for racemization at the Val α-carbon .

How can side reactions during Fmoc deprotection be minimized?

Basic Research Question

  • Piperidine Concentration : 20% in DMF for ≤20 minutes to avoid β-elimination or aspartimide formation.
  • Alternative Bases : Use 2% DBU in DMF for acid-sensitive sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-
Reactant of Route 2
Reactant of Route 2
L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.